(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
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Overview
Description
(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a complex organic compound that features multiple functional groups, including indole, piperazine, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the esterification process. Each step would require specific reagents and conditions, such as:
Formation of the Indole Core: This might involve Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.
Introduction of the Piperazine Ring: This could be achieved through nucleophilic substitution reactions.
Esterification: The final step might involve esterification reactions using carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and piperazine rings can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores.
Piperazine Derivatives: Compounds featuring the piperazine ring.
Ester Compounds: Compounds with ester functional groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which might confer specific properties and reactivity patterns not seen in simpler compounds.
Properties
CAS No. |
135804-48-7 |
---|---|
Molecular Formula |
C54H54Cl2N4O16 |
Molecular Weight |
1085.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C46H46Cl2N4O8.2C4H4O4/c1-29-37(39-25-35(57-3)13-15-41(39)51(29)45(55)31-5-9-33(47)10-6-31)27-43(53)59-23-21-49-17-19-50(20-18-49)22-24-60-44(54)28-38-30(2)52(42-16-14-36(58-4)26-40(38)42)46(56)32-7-11-34(48)12-8-32;2*5-3(6)1-2-4(7)8/h5-16,25-26H,17-24,27-28H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
OQUNEBYNWSJRPQ-LVEZLNDCSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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